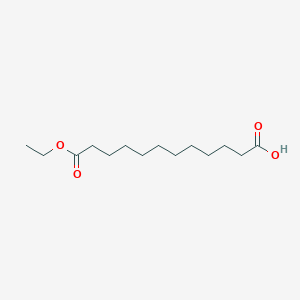

12-Ethoxy-12-oxododecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

12-ethoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPNKODAZUCRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

12-Ethoxy-12-oxododecanoic Acid: Physicochemical Profile & Synthetic Utility

[1]

Introduction: The Bifunctional Advantage

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl dodecanedioate , represents a critical class of desymmetrized aliphatic building blocks. Unlike its parent compound, dodecanedioic acid (DDDA), this mono-ester possesses two distinct reactive termini: a free carboxylic acid and an ethyl ester.[1]

For researchers in medicinal chemistry and polymer science, this duality is the primary value proposition.[1] It allows for orthogonal functionalization—one end can be activated for amide coupling (e.g., in PROTAC linker synthesis) while the other remains protected as an ester, ready for subsequent hydrolysis or reduction.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and handling.[1]

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and standard chemical databases.

Table 1: Core Physical Properties

| Property | Value / Description | Context for Researchers |

| CAS Number | 66003-63-2 | Unique identifier for the mono-ethyl ester.[1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₆O₄ | MW: 258.36 g/mol .[1] |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white; easy to weigh/dispense.[1] |

| Melting Point | 48.0 – 52.0 °C | Low melting solid.[1][5] Note: Store below 30°C to prevent caking.[1] |

| Boiling Point | 184 °C @ 0.1 kPa (~0.75 mmHg) | High boiling point requires high-vacuum distillation for purification.[1] |

| Solubility | Soluble: DCM, EtOAc, MeOH, EtOHInsoluble: Water (neutral pH) | Lipophilic chain dominates solubility; soluble in water only as a salt (pH > 8). |

| pKa (Acid) | ~4.8 (Predicted) | Typical for terminal aliphatic carboxylic acids.[1] |

| LogP | ~3.5 – 4.0 (Predicted) | Indicates significant lipophilicity; implications for cell permeability.[1] |

Synthesis & Purification Protocols

Obtaining high-purity 12-ethoxy-12-oxododecanoic acid is chemically non-trivial because esterification of a symmetric diacid (DDDA) statistically yields a mixture of:

-

Unreacted starting material (Diacid)[1]

-

Desired product (Monoester)[1]

-

Over-reacted byproduct (Diester)[1]

Statistical Synthesis Strategy

Reaction: Dodecanedioic acid + Ethanol (1.0 - 1.2 equiv) + Acid Catalyst (

Purification Workflow (The "Self-Validating" System)

To avoid tedious column chromatography on a large scale, researchers utilize the acidity difference between the species.[1] The monoester has a free acid (extractable into base), while the diester is neutral.[1]

Step-by-Step Protocol:

-

Reaction: Reflux DDDA in Ethanol/Toluene with catalytic

.[1] -

Workup Phase 1 (Remove Diester): Basify mixture to pH ~9-10 with aqueous

. -

Workup Phase 2 (Isolate Monoester): Acidify the aqueous layer carefully to pH ~5-6 (optional optimization) or fully to pH 2.

-

Final Purification: If Diacid remains, it is often much less soluble in cold hexanes or toluene than the Monoester.[1] Recrystallization or flash chromatography (SiO2, Hex/EtOAc) yields the pure monoester.[1]

Visualization: Purification Logic

Figure 1: Logic flow for separating the statistical mixture of esters based on acidity and solubility profiles.

Analytical Profiling (NMR & IR)

Verification of the mono-ester structure relies on identifying the asymmetry of the molecule.[1]

Proton NMR ( H NMR, 400 MHz, )

- 11.0 – 12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).[1] Note: Often broad or invisible depending on water content.

-

4.12 ppm (q,

-

2.34 ppm (t, 2H): Methylene

-

2.29 ppm (t, 2H): Methylene

-

1.61 ppm (m, 4H): Methylenes

- 1.28 ppm (m, 12H): Bulk methylene chain.[1]

-

1.25 ppm (t,

Infrared Spectroscopy (IR)[1][2][7]

Applications in Drug Discovery

The 12-carbon chain length is chemically significant.[1] It provides a hydrophobic spacer that is long enough to span deep binding pockets but flexible enough to adopt multiple conformations.[1]

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), the linker length is a tunable parameter affecting degradation efficiency.[1]

-

Utility: This molecule provides a linear C12 alkyl chain.[1]

-

Chemistry: The free acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative), and the ester is subsequently hydrolyzed and coupled to the Target Protein ligand.[1]

Lipid & Macrolactone Synthesis[1]

-

Macrolactones: Intramolecular cyclization of 12-hydroxy-dodecanoic acid derivatives (synthesized from this intermediate) yields valuable musk fragrances.[1]

-

Lipid Nanoparticles (LNPs): Long-chain diesters are precursors for ionizable lipids used in mRNA delivery.[1]

Visualization: Synthetic Utility

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the acid and ester groups.[1]

Handling and Stability

-

Storage: Store at +2°C to +8°C (Refrigerated). While stable at room temperature for short periods, the low melting point (50°C) makes it susceptible to fusing into a solid block in warm labs.[1]

-

Hygroscopicity: Generally low, but the carboxylic acid moiety can absorb moisture.[1] Keep desiccated.

-

Reactivity: Avoid strong bases (hydrolysis of ester) unless intended. Compatible with standard peptide coupling reagents (EDC, HATU) in DMF/DCM.[1]

References

-

TCI Chemicals. Product Specification: Monoethyl Dodecanedioate (CAS 66003-63-2).[1][5][7] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6991984 (Dodecanedioate - Parent Acid Context).[1] Retrieved from [1]

-

ChemicalBook. CAS 66003-63-2 Physical Properties and NMR Spectral Data.[1][4] Retrieved from [1]

-

CymitQuimica. Dodecanedioic acid monoethyl ester Technical Data. Retrieved from [1]

Sources

- 1. Dodecanedioic Acid | C12H22O4 | CID 12736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DODECANEDIOIC ACID DI(2-ETHYLHEXYL) ESTER(19074-24-9) 1H NMR spectrum [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. DODECANEDIOIC ACID MONOETHYL ESTER(66003-63-2) 1H NMR [m.chemicalbook.com]

- 5. Monoethyl Dodecanedioate | 66003-63-2 | TCI AMERICA [tcichemicals.com]

- 6. 66003-63-2,十二烷二酸一乙酯,Monoethyl Dodecanedioate [weibo.cnreagent.com]

- 7. Dodecanedioic acid monoethyl ester | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 12-Ethoxy-12-oxododecanoic Acid

Introduction: A Molecule of Bifunctional Potential

12-Ethoxy-12-oxododecanoic acid, also known as dodecanedioic acid monoethyl ester, is a derivative of the C12 alpha,omega-dicarboxylic acid, dodecanedioic acid. This monoester possesses a unique bifunctional character, featuring a terminal carboxylic acid group at one end of its long aliphatic chain and an ethyl ester at the other. This structure imparts a combination of hydrophobicity from the twelve-carbon backbone and distinct reactivity at either terminus, making it a valuable intermediate in various fields of chemical synthesis.

This guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and potential applications of 12-Ethoxy-12-oxododecanoic acid, tailored for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Physicochemical Properties

The chemical structure of 12-Ethoxy-12-oxododecanoic acid is characterized by a linear twelve-carbon chain, capped by a carboxylic acid group and an ethyl ester group. This structure provides a foundation for its utility as a molecular linker and a building block in polymer synthesis.

| Property | Value | Source |

| CAS Number | 66003-63-2 | |

| Molecular Formula | C₁₄H₂₆O₄ | |

| Molecular Weight | 258.35 g/mol | |

| SMILES | O=C(O)CCCCCCCCCCC(=O)OCC | |

| Appearance | White to off-white solid | Inferred from related compounds |

| Storage | Sealed in a dry environment at room temperature. |

Structural Diagram

Caption: Chemical structure of 12-Ethoxy-12-oxododecanoic acid.

Synthesis of 12-Ethoxy-12-oxododecanoic Acid

The primary route for the synthesis of 12-Ethoxy-12-oxododecanoic acid is through the selective mono-esterification of its parent dicarboxylic acid, dodecanedioic acid. The Fischer-Speier esterification is a classical and effective method for this transformation.[1][2]

Causality in Experimental Design: Achieving Mono-esterification

The key challenge in synthesizing the monoester is to prevent the formation of the diester. This is typically achieved by controlling the stoichiometry of the reactants. By using a large excess of the dicarboxylic acid relative to the alcohol (ethanol), the statistical probability of a single ethanol molecule reacting with one of the two carboxylic acid groups is maximized, while minimizing the chance of a second esterification event on the same molecule. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol.[3]

Experimental Protocol: Fischer-Speier Esterification

The following protocol is a representative procedure for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Materials:

-

Dodecanedioic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid (1.0 equivalent), a limited amount of absolute ethanol (e.g., 0.8 equivalents to favor mono-esterification), and a suitable solvent such as toluene.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[2]

-

Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when water ceases to be collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography or recrystallization to isolate the pure 12-Ethoxy-12-oxododecanoic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 12-Ethoxy-12-oxododecanoic acid.

Spectroscopic Analysis

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.5 | Broad Singlet | 1H | H OOC- | The acidic proton of the carboxylic acid, typically a broad singlet, downfield. |

| 4.12 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, split by the adjacent methyl group. |

| 2.35 | Triplet | 2H | -CH₂ -COOH | Methylene protons alpha to the carboxylic acid carbonyl. |

| 2.28 | Triplet | 2H | -CH₂ -COOEt | Methylene protons alpha to the ester carbonyl. |

| 1.63 | Multiplet | 4H | -CH₂ -CH₂-COOH & -CH₂ -CH₂-COOEt | Methylene protons beta to both carbonyl groups. |

| 1.25 | Broad Multiplet | 12H | -(CH₂ )₆- | Methylene protons in the middle of the aliphatic chain. |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~180 | C OOH | Carbonyl carbon of the carboxylic acid. |

| ~174 | C OOEt | Carbonyl carbon of the ethyl ester. |

| ~60.5 | -O-C H₂-CH₃ | Methylene carbon of the ethyl group. |

| ~34.5 | -C H₂-COOH | Carbon alpha to the carboxylic acid. |

| ~34.0 | -C H₂-COOEt | Carbon alpha to the ester. |

| ~29.5-29.0 | -(C H₂)₈- | Carbons of the central aliphatic chain. |

| ~25.0 | -C H₂-CH₂-COOH or -C H₂-CH₂-COOEt | Carbons beta to the carbonyl groups. |

| ~14.3 | -O-CH₂-C H₃ | Methyl carbon of the ethyl group. |

Predicted Infrared (IR) Spectrum

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| 2920, 2850 | C-H (Aliphatic) | Stretching |

| ~1735 | C=O (Ester) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1240 | C-O (Ester) | Stretching |

Potential Applications in Research and Development

The bifunctional nature of 12-Ethoxy-12-oxododecanoic acid makes it a versatile molecule with potential applications in several areas of research and development.

Polymer Synthesis

As a derivative of dodecanedioic acid, a known monomer for high-performance polyamides like Nylon 6,12 and Nylon 12,12, 12-Ethoxy-12-oxododecanoic acid can serve as a valuable co-monomer.[4] The presence of the ester group can be used to modify the properties of the resulting polymer, such as its solubility, melting point, and flexibility. The carboxylic acid end can participate in condensation polymerization with diamines or diols.

Linker in Bioconjugation and Drug Delivery

The molecule's structure is well-suited for use as a linker. The carboxylic acid can be activated to react with amine or hydroxyl groups on biomolecules, such as proteins or peptides, while the ester can be hydrolyzed to regenerate a carboxylic acid for further conjugation or to alter the solubility of the conjugate. Its long aliphatic chain can be incorporated into drug delivery systems, such as lipid nanoparticles or polymeric micelles, to enhance drug loading and modify release kinetics.

Surface Modification

The carboxylic acid group can be used to anchor the molecule to various surfaces, such as metal oxides or nanoparticles, through the formation of coordinate or covalent bonds. The long, hydrophobic alkyl chain with a terminal ester group can then be used to modify the surface properties, for example, to create a hydrophobic or functionalized coating.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Fire Safety: While not highly flammable, keep away from open flames and high heat. Use appropriate extinguishing media for surrounding fire.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.

-

Always consult a comprehensive and compound-specific MSDS when available before handling any chemical.

Conclusion

12-Ethoxy-12-oxododecanoic acid is a molecule with significant potential, stemming from its well-defined bifunctional structure. While detailed experimental data in the public domain is limited, its synthesis via established esterification methods is straightforward. Its predicted spectroscopic properties provide a basis for its identification and characterization. The potential applications in polymer science, bioconjugation, and materials science warrant further investigation, positioning it as a valuable tool for researchers and developers in these fields.

References

-

Fischer Esterification. (n.d.). Retrieved from [Link]

- Cao, W., et al. (2024). Whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid. Journal of Industrial Microbiology & Biotechnology, 51(1), kuae023.

-

Ashenhurst, J. (2022, November 16). Fischer Esterification. Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Dodecanedioic Acid (DDDA) introduction. (n.d.). Retrieved from [Link]

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Process for the preparation of dodecanedioic acid. (2012). EP2407444A2.

- Dodecanedioic Acid: Alternative Carbon Substrate or Toxic Metabolite? (2023). Metabolites, 13(5), 633.

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

- Process for the preparation of dodecanedioic acid. (2012).

-

12-Ethoxy-12-oxododecanoic acid. (n.d.). Lead Sciences. Retrieved from [Link]

Sources

An In-depth Technical Guide to 12-Ethoxy-12-oxododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Versatility

12-Ethoxy-12-oxododecanoic acid, with the CAS number 66003-63-2, is a long-chain aliphatic dicarboxylic acid monoester. Structurally, it is a derivative of dodecanedioic acid, featuring a carboxylic acid group at one end of its twelve-carbon chain and an ethyl ester at the other. This bifunctional nature—possessing both a reactive carboxylic acid and a more stable ester—makes it a valuable intermediate in a variety of chemical syntheses. Its long carbon backbone imparts hydrophobicity, while the terminal functional groups provide sites for further chemical modification. This guide will provide a comprehensive technical overview of its synthesis, characterization, potential applications, and safe handling, drawing upon established principles of organic chemistry and data from structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 12-Ethoxy-12-oxododecanoic acid is presented in the table below.

| Property | Value |

| CAS Number | 66003-63-2[1][2] |

| Molecular Formula | C₁₄H₂₆O₄[3] |

| Molecular Weight | 258.35 g/mol [3][4] |

| Synonyms | Dodecanedioic acid monoethyl ester, Ethyl hydrogen dodecanedioate[1][5] |

| Appearance | Solid (predicted)[5] |

| Purity | Typically ≥97% from commercial suppliers[2][5] |

Synthesis of 12-Ethoxy-12-oxododecanoic Acid: Strategies and Considerations

The primary challenge in synthesizing 12-Ethoxy-12-oxododecanoic acid lies in achieving selective mono-esterification of the parent dicarboxylic acid, dodecanedioic acid, while minimizing the formation of the corresponding diester. Several synthetic strategies can be employed to this end.

Direct Fischer Esterification

The most straightforward approach is the direct acid-catalyzed esterification of dodecanedioic acid with ethanol.

Causality Behind Experimental Choices:

-

Stoichiometry: Utilizing a large excess of the dicarboxylic acid relative to the alcohol can favor mono-esterification. However, this often leads to challenges in purification. A more common approach is to use a controlled amount of ethanol (ideally a 1:1 molar ratio with the dicarboxylic acid) to statistically favor the formation of the monoester.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures with continuous removal of water to drive the equilibrium towards the products, in accordance with Le Chatelier's principle.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid and a suitable solvent (e.g., toluene).

-

Addition of Reagents: Add a catalytic amount of a strong acid (e.g., 0.05 equivalents of p-toluenesulfonic acid) and one equivalent of ethanol.

-

Reaction: Heat the mixture to reflux. The azeotropic removal of water in the Dean-Stark trap will indicate the progress of the reaction.

-

Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the optimal reaction time and minimize diester formation.

-

Work-up and Purification: Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the monoester from unreacted dicarboxylic acid and the diester byproduct.

Logical Workflow for Direct Fischer Esterification

Caption: Workflow for the synthesis of 12-Ethoxy-12-oxododecanoic acid via direct Fischer esterification.

Alternative Synthetic Routes

Other methods for the synthesis of dicarboxylic acid monoesters include:

-

Reaction with an Acid Anhydride: Reacting the symmetrical anhydride of dodecanedioic acid with ethanol can yield the monoester. This method can offer good selectivity under controlled conditions.

-

Transesterification: Transesterification of a dicarboxylic acid monoester with a different alcohol in the presence of a suitable catalyst can also be employed.[6]

Characterization and Analytical Techniques

To ensure the identity and purity of synthesized 12-Ethoxy-12-oxododecanoic acid, a combination of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a crucial technique for structural confirmation. Expected signals would include a triplet corresponding to the methyl protons and a quartet for the methylene protons of the ethyl group, along with multiplets for the long aliphatic chain and a broad singlet for the carboxylic acid proton. A known ¹H NMR spectrum shows signals at approximately 4.13 ppm (quartet), 2.35 ppm (triplet), 2.29 ppm (triplet), 1.62 ppm (multiplet), and 1.26 ppm (multiplet).

-

-

Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) techniques can be used. A mass spectrum for the related ethyl hydrogen dodecanedioate shows a molecular ion peak at m/z 258.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be observed for the C=O stretch of the carboxylic acid (around 1710 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

-

Chromatographic Methods:

-

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), is an excellent method for assessing purity and quantifying the product, typically after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester).[7][8]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, particularly for non-volatile derivatives.

-

Potential Applications in Research and Development

The bifunctional nature of 12-Ethoxy-12-oxododecanoic acid makes it a versatile building block in several areas of chemical and pharmaceutical research. Its applications are largely inferred from those of its parent compound, dodecanedioic acid, and other long-chain dicarboxylic acids.

-

Polymer Synthesis: As a monomer, it can be incorporated into polyesters and polyamides. The free carboxylic acid can react with diols or diamines, while the ester group can be hydrolyzed to provide another reactive site or remain as a pendant group to modify the polymer's properties, such as solubility and thermal stability. Dodecanedioic acid itself is a key component in the production of high-performance nylons like nylon 6,12.[9]

-

Synthesis of Specialty Esters and Plasticizers: The free carboxylic acid can be further esterified to produce specialty diesters, which may find use as plasticizers, lubricants, and coatings.[10]

-

Drug Development and Delivery: Long-chain dicarboxylic acids are used as linkers in drug conjugates.[11] 12-Ethoxy-12-oxododecanoic acid could serve as a precursor to such linkers, where the ethyl ester acts as a protecting group for one of the carboxylic acid functionalities during multi-step syntheses.

-

Fragrance and Cosmetic Formulations: Monoesters of dicarboxylic acids are used in the preparation of fragrance fixatives, helping to prolong scent longevity.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid generating dust. Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[12]

-

First Aid:

-

Skin Contact: Wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

Conclusion

12-Ethoxy-12-oxododecanoic acid is a valuable bifunctional molecule with significant potential as a chemical intermediate. While detailed studies on this specific compound are limited, its synthesis can be achieved through established methods of selective mono-esterification of dicarboxylic acids. Its utility is projected in the fields of polymer chemistry, specialty chemical synthesis, and potentially as a building block in drug development, mirroring the applications of its parent compound, dodecanedioic acid. Proper characterization using a suite of analytical techniques is essential to ensure its quality and purity for any application. As with any chemical, adherence to safe laboratory practices is paramount during its handling and use.

References

-

Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC Advances. Available at: [Link]

- Logan, R. T. (1982). Method of preparing monoesters. U.S. Patent 4,314,071.

- Tsuji, J., et al. (2002). Process for preparation of dicarboxylic acid monoesters. U.S. Patent 6,355,830B1.

-

Wikipedia. (n.d.). Dodecanedioic acid. Available at: [Link]

-

National Renewable Energy Laboratory. (2018). Bio-Dodecanedioic Acid (DDDA) Production. Available at: [Link]

-

Palmary Chemical. (n.d.). Dodecanedioic Acid (DDDA) introduction. Available at: [Link]

- Miyazawa, T., et al. (1990). Mono esters of dicarboxylic acids, their preparation and use. European Patent EP0373949A1.

-

Rogozińska, M., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules. Available at: [Link]

-

Li, J., et al. (2023). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ChemRxiv. Available at: [Link]

-

FooDB. (2011). Showing Compound Dodecanedioic acid (FDB022148). Available at: [Link]

-

PubChem. (n.d.). Dodecanedioic acid, mono(phenylmethyl) ester. Available at: [Link]

-

Tsikas, D. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules. Available at: [Link]

-

Lead Sciences. (n.d.). 12-Ethoxy-12-oxododecanoic acid. Available at: [Link]

-

Eurofins USA. (2024). The Essential Guide to Fatty Acid Analysis. Available at: [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (n.d.). Biosynthesis of Long-Chain Dicarboxylic Acid Monomers From Renewable Resources. Available at: [Link]

-

Fraunhofer-Gesellschaft. (n.d.). Long-chain dicarboxylic acids from plant oils. Available at: [Link]

-

AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Available at: [Link]

-

AiFenChem. (n.d.). 12-Ethoxy-12-oxododecanoic acid. Available at: [Link]

-

AccelaChem. (n.d.). 12-Ethoxy-12-oxododecanoic Acid. Available at: [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Dodecanedioic acid monoethyl ester | CymitQuimica [cymitquimica.com]

- 6. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

- 7. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]

- 8. aocs.org [aocs.org]

- 9. palmarychem.com [palmarychem.com]

- 10. osti.gov [osti.gov]

- 11. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to the Synthesis of 12-Ethoxy-12-oxododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide details a proposed synthetic pathway for 12-Ethoxy-12-oxododecanoic acid based on established principles of organic chemistry. This protocol has been designed with scientific integrity; however, it should be considered a theoretical framework requiring experimental validation and optimization.

Introduction: The Significance of Bifunctional Long-Chain Fatty Acids

12-Ethoxy-12-oxododecanoic acid, a monoethyl ester of dodecanedioic acid, represents a class of bifunctional molecules with significant potential in various scientific and industrial domains. Dodecanedioic acid itself is a versatile precursor for polymers like nylon-6,12, highlighting the industrial relevance of C12 dicarboxylic acids.[1] The presence of both a terminal carboxylic acid and an ester group in 12-Ethoxy-12-oxododecanoic acid offers orthogonal reactivity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals, polymers, and specialty chemicals.

The selective synthesis of such monoesters is a critical challenge in organic chemistry, as the symmetric nature of dicarboxylic acids often leads to the formation of diester byproducts.[2] This guide provides a detailed exploration of a proposed synthetic route to 12-Ethoxy-12-oxododecanoic acid, focusing on strategies to achieve high selectivity for the desired monoester.

Proposed Synthetic Pathway: Selective Monoesterification of Dodecanedioic Acid

The most direct and logical approach to synthesize 12-Ethoxy-12-oxododecanoic acid is through the selective monoesterification of dodecanedioic acid with ethanol. The core of this synthesis lies in controlling the reaction conditions to favor the formation of the monoester over the diester. Several methodologies have been developed for the selective monoesterification of dicarboxylic acids, and this guide will focus on an acid-catalyzed approach in a suitable solvent.

Reaction Principle: Fischer-Speier Esterification

The synthesis is based on the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst. To achieve mono-selectivity, the reaction equilibrium and kinetics must be carefully managed. One common strategy is to use a large excess of the dicarboxylic acid relative to the alcohol, though this can be inefficient in terms of atom economy. An alternative and often more practical approach involves controlling the reaction time and employing methods to remove the desired monoester from the reaction mixture as it forms, thus preventing a second esterification.

Visualizing the Synthetic Workflow

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 12-Ethoxy-12-oxododecanoic Acid

Molecular Profiling & Physicochemical Context

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Monoethyl dodecanedioate , represents a specific class of "Janus" molecules in organic synthesis. Structurally, it is a C12 aliphatic chain terminated by two distinct functional groups: a polar carboxylic acid (-COOH) and a moderately polar ethyl ester (-COOEt).

Understanding its solubility requires analyzing these three competing structural domains:

-

The Lipophilic Linker (C10 Alkyl Chain): The dominant structural feature (approx. 70% of molecular mass) drives strong Van der Waals interactions, necessitating non-polar or moderately polar solvents.

-

The Acidic Head (-COOH): Capable of strong hydrogen bonding (dimerization) and ionization. This dictates solubility in protic solvents (alcohols) and basic aqueous media.

-

The Ester Tail (-COOEt): A hydrogen-bond acceptor that enhances solubility in aprotic polar solvents (DCM, EtOAc) but reduces water solubility compared to the parent diacid.

Key Physical Properties

| Property | Value | Implication for Solubility |

| Molecular Weight | 258.36 g/mol | Moderate size; diffusion rates in solvent are standard. |

| Melting Point | 48.0 – 52.0 °C | CRITICAL: Low melting point poses a high risk of "oiling out" during hot recrystallization. |

| Boiling Point | 184 °C (at 1 mmHg) | High boiling point; non-volatile under standard conditions. |

| Physical State | White crystalline powder | Solid at RT; easily liquefies upon mild heating. |

Solvent Compatibility Matrix

The following matrix synthesizes experimental data and solubility parameter predictions. This guide categorizes solvents by their utility in Reaction , Extraction , and Purification workflows.

Primary Organic Solvents

Data grounded in standard fatty acid monoester behavior and specific supplier data (TCI, Fisher).

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Halogenated | Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for reactions and transfers. Dissolves rapidly at RT. |

| Halogenated | Chloroform | High | Excellent solubilizer; often used for NMR analysis. |

| Esters | Ethyl Acetate (EtOAc) | High | Ideal for extraction from acidified aqueous layers. Good for TLC spotting. |

| Ethers | THF, Diethyl Ether | High | Good reaction solvent; THF is preferred for reduction reactions involving the ester group. |

| Alcohols | Ethanol, Methanol | High | Soluble due to H-bonding. Caution: In presence of acid/base catalysts, transesterification may occur. |

| Aromatics | Toluene | Moderate/High | Soluble at RT; highly soluble when warm. Good for azeotropic removal of water. |

| Alkanes | Hexane, Heptane | Low (Cold) / High (Warm) | Key Purification Solvent. The compound is sparingly soluble in cold alkanes, making them ideal anti-solvents. |

| Aqueous | Water | Insoluble | Immiscible.[1] Forms a biphasic system unless pH > 8 (formation of carboxylate salt). |

Mechanism of Dissolution (DOT Diagram)

Thermodynamic & Kinetic Considerations

The "Oiling Out" Phenomenon

Because the melting point (48–52 °C) is significantly lower than the boiling point of common recrystallization solvents (Toluene: 110 °C, Heptane: 98 °C), traditional hot filtration is hazardous.

-

Risk: If the solvent is heated above 50 °C, the compound will melt into a separate liquid phase (oil) rather than dissolving into a homogeneous solution. Upon cooling, this oil solidifies into an amorphous mass rather than crystals.

-

Solution: All heating for dissolution must be kept below 45 °C .

pH-Dependent Solubility

The free carboxylic acid group (

-

Acidic/Neutral pH (< 7): Lipophilic. Soluble in organics, insoluble in water.

-

Basic pH (> 8): Hydrophilic. Forms the carboxylate salt (

). Soluble in water, insoluble in non-polar organics.

Application Protocols

Protocol A: Purification via "Cold" Recrystallization

Best for removing non-polar impurities or trace starting materials.

-

Dissolution: Dissolve crude 12-Ethoxy-12-oxododecanoic acid in a minimum volume of Dichloromethane (DCM) at Room Temperature (20–25 °C).

-

Anti-Solvent Addition: Slowly add Hexane (ratio 1:3 DCM:Hexane) while stirring.

-

Observation: The solution should remain clear or turn slightly cloudy.

-

-

Evaporative Crystallization: Gently evaporate the DCM (lower boiling point) using a stream of nitrogen or reduced pressure (Rotavap at 20 °C).

-

Mechanism:[2] As DCM leaves, the solvent composition shifts towards Hexane, forcing the compound to crystallize.

-

-

Harvest: Filter the resulting white precipitate and wash with cold Hexane (-20 °C).

Protocol B: Acid-Base Extraction (Chemical Purification)

Best for removing non-acidic impurities (diesters, alcohols).

-

Load: Dissolve crude material in Ethyl Acetate (EtOAc) .

-

Extract (Base): Wash the organic phase with 5% NaHCO₃ (aq) .

-

Action: The 12-Ethoxy-12-oxododecanoic acid converts to its sodium salt and moves to the Aqueous Layer. Impurities remain in the EtOAc.

-

-

Separate: Collect the Aqueous Layer. Discard the EtOAc (organic) layer.

-

Acidify: Cool the aqueous layer to 0–5 °C. Slowly add 1M HCl until pH < 2.

-

Action: The compound protonates and precipitates out of the water.

-

-

Re-Extract: Extract the cloudy aqueous mixture with fresh DCM or EtOAc .

-

Dry & Concentrate: Dry over anhydrous

, filter, and evaporate to yield pure solid.

Workflow Diagram (Graphviz)

Analytical Validation

To verify the solubility or concentration of 12-Ethoxy-12-oxododecanoic acid in a specific solvent, use the following self-validating check:

-

Visual Check: The solution must be optically clear. Any turbidity suggests saturation or the presence of inorganic salts (from synthesis).

-

TLC (Thin Layer Chromatography):

-

Mobile Phase: Hexane:Ethyl Acetate (7:3) or DCM:Methanol (95:5).

-

Visualization: Stain with Bromocresol Green (detects COOH group – turns yellow on blue background) or Iodine (detects alkyl chain).

-

Note: If the spot trails, add 1% Acetic Acid to the mobile phase to suppress ionization of the carboxylic acid.

-

References

-

PubChem. (n.d.).[3][4] Compound Summary: 12-Oxododecanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

"12-Ethoxy-12-oxododecanoic acid" molecular weight

A Critical Reagent for Dissipative Matter & Nanotherapeutic Linkers

Abstract

This technical guide provides a comprehensive analysis of 12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), a desymmetrized derivative of dodecanedioic acid. While its molecular weight (258.36 g/mol ) is a fundamental physical constant, its value in drug development lies in its structural duality: possessing both a carboxylic acid and an ethyl ester. This heterobifunctionality allows for precise, orthogonal conjugation, making it an indispensable linker in the synthesis of antibody-drug conjugates (ADCs), magnetic nanocarriers, and supramolecular dissipative materials.

Chemical Identity & Physicochemical Core[1]

For researchers designing stoichiometric conjugations, the precise molecular weight is non-negotiable. 12-Ethoxy-12-oxododecanoic acid is often chemically ambiguous in literature due to synonym variations; it is most accurately described structurally as Monoethyl dodecanedioate .

1.1 Fundamental Properties

| Property | Value / Description |

| Systematic Name | 12-Ethoxy-12-oxododecanoic acid |

| Common Synonyms | Monoethyl dodecanedioate; Ethyl hydrogen dodecanedioate; Dodecanedioic acid monoethyl ester |

| CAS Registry Number | 66003-63-2 |

| Molecular Formula | |

| Molecular Weight (Average) | 258.35 g/mol |

| Exact Mass (Monoisotopic) | 258.1831 Da |

| Physical State | White crystalline solid |

| Melting Point | 51–53 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethanol, THF; sparingly soluble in water. |

1.2 Structural Causality

The molecule consists of a 12-carbon aliphatic chain.

-

Position 1 (Head): A free carboxylic acid (

). This is the "active" site for immediate coupling (e.g., via EDC/NHS activation) to amines on proteins or nanoparticles. -

Position 12 (Tail): An ethyl ester (

).[1] This serves as a "masked" acid. It remains inert during the initial coupling at Position 1, preventing polymerization. It can be hydrolyzed later to reveal a second reactive site, or left as a lipophilic tail to facilitate membrane interaction.

Synthesis Strategies: The Desymmetrization Challenge

Synthesizing 12-Ethoxy-12-oxododecanoic acid requires overcoming the statistical probability of forming the di-ester or remaining as the di-acid. Two primary routes exist: the statistical modification of the diacid and the directed oxidation of a hydroxy-ester.

2.1 Route A: Statistical Mono-esterification

This method involves reacting dodecanedioic acid with ethanol in the presence of an acid catalyst.

-

Mechanism: Equilibrium-driven esterification.

-

Challenge: Produces a mixture of starting material (di-acid), product (mono-ester), and byproduct (di-ester).

-

Purification: Requires rigorous column chromatography or fractional crystallization to isolate the mono-ester.

2.2 Route B: Directed Oxidation (High Purity)

A more controlled approach involves the oxidation of ethyl 12-hydroxydodecanoate .

-

Precursor: Ethyl 12-hydroxydodecanoate (an

-hydroxy ester). -

Reagents: Pyridinium chlorochromate (PCC) or Periodic acid (

) with catalytic -

Advantage: The ester group is already in place. The reaction selectively oxidizes the primary alcohol at C12 to a carboxylic acid, avoiding di-ester formation entirely.

Figure 1: Comparison of synthesis routes. Route B (Green) offers higher specificity for the mono-ester target.

Applications in Drug Development & Nanomedicine

The utility of 12-Ethoxy-12-oxododecanoic acid extends beyond simple organic synthesis. It is a critical linker in Theranostics (Therapy + Diagnostics).

3.1 Nanoparticle Surface Engineering

In the development of magnetic resonance imaging (MRI) contrast agents, this molecule acts as a spacer.

-

Anchoring: The carboxylic acid group binds to the surface of iron oxide nanoparticles (

), often through ligand exchange or direct coordination. -

Functionalization: The ethyl ester tail provides a hydrophobic surface that can be post-modified. Alternatively, the ester is hydrolyzed to a carboxylate, activated, and conjugated to targeting ligands like hEGFR antibodies or chelators (e.g., NODA) for radioisotopes (

).

3.2 Dissipative Supramolecular Materials

In "dissipative matter" research, this compound is used to create chemically fueled reaction cycles. The long alkyl chain drives self-assembly into nanotubes or fibers via Van der Waals forces, while the head group participates in transient activation cycles.

Analytical Characterization Protocols

Validating the identity of 12-Ethoxy-12-oxododecanoic acid requires distinguishing it from the symmetric di-acid and di-ester.

4.1 Mass Spectrometry (GC-MS / LC-MS)

-

Expected Molecular Ion (

): 258 m/z.[2] -

Fragmentation Pattern (EI Source):

-

m/z 213: Loss of ethoxy group (

). -

m/z 169: Loss of ethoxycarbonyl group (

). -

m/z 60: McLafferty rearrangement characteristic of carboxylic acids.

-

4.2 Nuclear Magnetic Resonance (

-NMR)

A self-validating NMR spectrum must show distinct signals for the ethyl group and the differentiated

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 4.12 | Quartet (q) | 2H | |

| 2.37 | Triplet (t) | 2H | |

| 2.29 | Triplet (t) | 2H | |

| 1.61 | Multiplet | 4H | |

| 1.26 | Broad Singlet | 12H | Bulk chain methylenes |

| 1.25 | Triplet (t) | 3H |

Note: The separation between the triplets at 2.37 and 2.29 ppm is the critical quality attribute (CQA) confirming the mono-ester structure.

Experimental Protocol: Activation & Conjugation

Context: Conjugation of 12-Ethoxy-12-oxododecanoic acid to a primary amine (e.g., a lysine residue on a protein or an amino-functionalized payload).

Reagents

-

12-Ethoxy-12-oxododecanoic acid (1.0 eq)[3]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

NHS (N-Hydroxysuccinimide) (1.5 eq)[1]

-

Anhydrous Dichloromethane (DCM) or DMF.

Workflow

-

Solubilization: Dissolve 12-Ethoxy-12-oxododecanoic acid in anhydrous DCM under Nitrogen atmosphere.

-

Activation: Add EDC and NHS. Stir at

for 30 minutes, then warm to Room Temperature (RT) for 2 hours.-

Checkpoint: TLC should show disappearance of the starting acid.

-

-

Ester Formation: The intermediate is the NHS-ester of the monoethyl dodecanedioate.

-

Conjugation: Add the amine-containing payload (dissolved in DMF if necessary) and a base (DIPEA). Stir for 12–24 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine/EDC), then Brine. Dry over

.

Figure 2: Step-by-step activation and conjugation workflow for drug delivery applications.

References

-

CymitQuimica. Dodecanedioic acid monoethyl ester - Safety Data Sheet & Properties. Retrieved from

-

Locatelli, E., et al. (2012).[4] Biocompatible nanocomposite for PET/MRI hybrid imaging. Dove Medical Press / Taylor & Francis. Retrieved from

-

National Institutes of Health (NIH). In vivo anticancer evaluation of the hyperthermic efficacy of anti-human epidermal growth factor receptor-targeted PEG-based nanocarrier. PubMed Central. Retrieved from

-

Molaid Chemicals. 12-Ethoxy-12-oxododecanoic acid - CAS 66003-63-2 Properties.[2] Retrieved from

-

Boekhoven, J., et al. (2019). Regulating Synthetic Dissipative Matter through Chemically Fueled Reaction Cycles. Technical University of Munich (TUM). Retrieved from

Sources

- 1. In vivo anticancer evaluation of the hyperthermic efficacy of anti-human epidermal growth factor receptor-targeted PEG-based nanocarrier containing magnetic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 十二烷二酸一乙酯 - CAS号 66003-63-2 - 摩熵化学 [molaid.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 12-Ethoxy-12-oxododecanoic Acid: A Technical Guide

Introduction

12-Ethoxy-12-oxododecanoic acid is a bifunctional molecule of significant interest in the development of novel polymers, lubricants, and pharmaceutical intermediates. Its structure, featuring a long aliphatic chain terminated by a carboxylic acid at one end and an ethyl ester at the other, imparts unique chemical properties that are highly dependent on its precise molecular structure and purity. Consequently, a thorough spectroscopic characterization is paramount for its quality control, reaction monitoring, and for understanding its behavior in various applications.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 12-Ethoxy-12-oxododecanoic acid, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The discussion is grounded in the fundamental principles of these analytical techniques, offering insights into the causal relationships between molecular structure and spectral features. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this and similar long-chain dicarboxylic acid monoesters.

Molecular Structure and Spectroscopic Overview

The structure of 12-Ethoxy-12-oxododecanoic acid is presented below, with key functional groups highlighted. The spectroscopic techniques discussed herein will provide complementary information to confirm the presence and connectivity of these structural motifs.

Caption: Molecular structure of 12-Ethoxy-12-oxododecanoic acid.

Infrared (IR) Spectroscopy

Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 2920, 2850 | Strong | C-H stretch | Aliphatic (CH₂) |

| 1735 | Strong | C=O stretch | Ethyl Ester |

| 1710 | Strong | C=O stretch | Carboxylic Acid |

| 1465 | Medium | C-H bend | Aliphatic (CH₂) |

| 1240 | Strong | C-O stretch | Ester |

| 1210 | Strong | C-O stretch | Carboxylic Acid |

| 940 | Broad, Medium | O-H bend | Carboxylic Acid |

Interpretation:

The IR spectrum of 12-Ethoxy-12-oxododecanoic acid is expected to be dominated by the characteristic absorptions of its two functional groups. A very broad and strong absorption band is predicted in the region of 3300-2500 cm⁻¹, which is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[1][2][3] This broadness is a direct consequence of the strong intermolecular hydrogen bonding between the carboxylic acid moieties.

Two distinct, strong carbonyl (C=O) stretching bands are anticipated. The band at approximately 1735 cm⁻¹ is attributed to the C=O stretch of the ethyl ester, while the band around 1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.[4] The slight difference in frequency arises from the different electronic environments of the carbonyl groups. The spectrum will also feature strong C-H stretching vibrations from the long aliphatic chain, typically appearing around 2920 and 2850 cm⁻¹.[5][6]

Furthermore, strong C-O stretching vibrations for both the ester and carboxylic acid groups are expected in the fingerprint region, around 1240 cm⁻¹ and 1210 cm⁻¹, respectively.[1][3] A broad O-H bending vibration characteristic of carboxylic acid dimers is also predicted around 940 cm⁻¹.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid or liquid samples with minimal preparation.[7][8]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the 12-Ethoxy-12-oxododecanoic acid sample directly onto the ATR crystal. If the sample is a solid, use a press to ensure good contact between the sample and the crystal surface.[9]

-

Spectrum Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Caption: A streamlined workflow for ATR-FTIR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The chemical shift of a proton is dependent on its local electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.0-12.0 | Singlet (broad) | 1H | H OOC- |

| 4.12 | Quartet | 2H | -COO-CH ₂-CH₃ |

| 2.35 | Triplet | 2H | HOOC-CH ₂- |

| 2.28 | Triplet | 2H | -CH ₂-COO-CH₂-CH₃ |

| 1.63 | Multiplet | 4H | HOOC-CH₂-CH ₂- & -CH ₂-CH₂-COO- |

| 1.25 | Multiplet | 12H | -(CH ₂)₆- |

| 1.25 | Triplet | 3H | -COO-CH₂-CH ₃ |

Interpretation:

The ¹H NMR spectrum of 12-Ethoxy-12-oxododecanoic acid is expected to show several distinct signals. A broad singlet in the downfield region (11.0-12.0 ppm) is characteristic of the acidic proton of the carboxylic acid group.[10][11] The ethoxy group of the ester will give rise to a quartet at approximately 4.12 ppm (for the -CH₂- group) and a triplet at around 1.25 ppm (for the -CH₃ group), with a coupling constant of about 7 Hz. The quartet arises from coupling to the three protons of the adjacent methyl group, and the triplet from coupling to the two protons of the adjacent methylene group.

The two methylene groups (CH₂) adjacent to the carbonyls are expected to have slightly different chemical shifts. The CH₂ group alpha to the carboxylic acid is predicted to appear as a triplet around 2.35 ppm, while the CH₂ group alpha to the ester is expected at approximately 2.28 ppm. The bulk of the methylene protons in the long aliphatic chain will overlap to form a broad multiplet around 1.25 ppm.[10]

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy detects the absorption of radiofrequency energy by the ¹³C isotope of carbon. The chemical shift of each carbon atom provides information about its bonding environment.

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Chemical Shift (δ, ppm) | Assignment |

| 179.0 | C OOH |

| 174.0 | C OOCH₂CH₃ |

| 60.3 | -COOC H₂CH₃ |

| 34.4 | HOOC-C H₂- |

| 34.1 | -C H₂-COOCH₂CH₃ |

| 29.6-29.1 | -(C H₂)₆- |

| 24.9 | HOOC-CH₂-C H₂- |

| 24.7 | -C H₂-CH₂-COOCH₂CH₃ |

| 14.3 | -COOCH₂C H₃ |

Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. The two carbonyl carbons will appear at the most downfield shifts, with the carboxylic acid carbon expected around 179.0 ppm and the ester carbonyl carbon around 174.0 ppm.[12][13][14] The methylene carbon of the ethoxy group (-OCH₂-) is predicted to resonate at approximately 60.3 ppm, while the methyl carbon (-CH₃) will be found at the most upfield position, around 14.3 ppm.

The carbons of the long aliphatic chain will have chemical shifts in the range of 24-35 ppm. The carbons directly attached to the carbonyl groups (alpha carbons) will be the most downfield in this range, at approximately 34.4 ppm and 34.1 ppm. The other methylene carbons will appear as a cluster of peaks between 29.1 and 29.6 ppm.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[15]

-

Sample Weighing: Accurately weigh 5-10 mg of 12-Ethoxy-12-oxododecanoic acid for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[16][17]

-

Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution to a clean, dry NMR tube.

-

Spectrometer Analysis: Place the NMR tube in the spectrometer and acquire the data according to the instrument's standard operating procedures.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and the resulting molecular ion and its fragment ions are detected. The fragmentation pattern provides valuable information about the molecular structure.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

| m/z | Ion |

| 259.18 | [M+H]⁺ |

| 281.16 | [M+Na]⁺ |

| 257.17 | [M-H]⁻ |

Interpretation:

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 12-Ethoxy-12-oxododecanoic acid, as it typically produces an abundant molecular ion with minimal fragmentation.[18][19] In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 259.18. It is also common to observe an adduct with sodium ions, [M+Na]⁺, at m/z 281.16. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed at m/z 257.17.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation:

To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed on the precursor ions. For example, fragmentation of the [M+H]⁺ ion would be expected to show a characteristic loss of ethanol (46 Da) and water (18 Da). The fragmentation pattern of the ethyl ester can also provide information about the length of the aliphatic chain.[20][21]

Experimental Protocol: Electrospray Ionization Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed.

-

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio and detected.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and purity assessment of 12-Ethoxy-12-oxododecanoic acid. The predicted spectroscopic data presented in this guide, based on established principles of chemical spectroscopy, serve as a valuable reference for scientists and researchers working with this compound. By understanding the correlation between the molecular structure and the resulting spectra, one can confidently verify the identity and quality of 12-Ethoxy-12-oxododecanoic acid, ensuring the reliability and reproducibility of downstream applications.

References

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, April 18). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters [Video]. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). interpreting infra-red spectra. Chemguide. Retrieved from [Link]

-

Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Han, X., & Gross, R. W. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. International Journal of Molecular Sciences, 12(11), 7676–7691. Retrieved from [Link]

-

Gable, R. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Querini, C. A. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. TDX. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl.... Retrieved from [Link]

-

Smith, C. A., O'Maille, G., Want, E. J., Qin, C., Trauger, S. A., Brandon, T. R., ... & Siuzdak, G. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 12074–12082. Retrieved from [Link]

-

Gable, R. (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

Cvacka, J., & Svatos, A. (2011). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 52(3), 525–534. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

-

LIPID MAPS. (n.d.). LIPID MAPS MASS SPECTROMETRY METHODS CHAPTERS. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. Retrieved from [Link]

-

ResearchGate. (n.d.). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Retrieved from [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR [Video]. YouTube. Retrieved from [Link]

-

MDPI. (n.d.). Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS). Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare sample for NMR ?. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. Retrieved from [Link]

-

Murphy, R. C. (2014). Mass Spectrometric Analysis of Long-Chain Lipids. Mass spectrometry (Tokyo, Japan), 3(Spec Iss), S0029. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Interpreting IR Spectra [chemistrysteps.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. mt.com [mt.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. organomation.com [organomation.com]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 18. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. tdx.cat [tdx.cat]

- 21. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Purity analysis of "12-Ethoxy-12-oxododecanoic acid"

Technical Guide: Purity Analysis and Quality Control of 12-Ethoxy-12-oxododecanoic Acid

Executive Summary

12-Ethoxy-12-oxododecanoic acid (CAS: 66003-63-2), also known as Dodecanedioic acid monoethyl ester, is a critical bifunctional building block used in the synthesis of high-performance polymers (polyamides, polyesters), lubricants, and pharmaceutical intermediates (linkers for drug conjugates).[1][2]

Its value lies in its asymmetry: one terminus is a free carboxylic acid, and the other is an ethyl ester.[2] This duality allows for selective stepwise functionalization.[2] However, this same attribute makes purity analysis challenging.[2] The synthesis—typically the mono-esterification of dodecanedioic acid (DDDA)—inevitably yields a statistical mixture containing unreacted starting material (Di-acid) and the over-reacted byproduct (Di-ester).[2]

This guide outlines a robust, orthogonal analytical strategy to quantify these specific impurities and validate the integrity of the target mono-ester.

Chemical Profile & Critical Quality Attributes (CQAs)

| Property | Specification |

| Chemical Name | 12-Ethoxy-12-oxododecanoic acid |

| Synonyms | Dodecanedioic acid monoethyl ester; Monoethyl dodecanedioate |

| CAS Number | 66003-63-2 |

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 272.38 g/mol |

| Physical State | White to off-white solid / Low-melting crystalline solid |

| Solubility | Soluble in Ethanol, Ethyl Acetate, DCM; Insoluble in Water |

Impurity Profile Targets:

-

Target Molecule: 12-Ethoxy-12-oxododecanoic acid (>97.0%)[1][2]

-

Impurity A (Under-reaction): Dodecanedioic acid (DDDA) (<1.0%)[2]

-

Impurity B (Over-reaction): Diethyl dodecanedioate (<1.5%)[2]

-

Impurity C: Residual Solvents (Ethanol, Toluene)[2]

Analytical Strategy: The Orthogonal Approach

To ensure scientific rigor, we employ an orthogonal testing strategy. Gas Chromatography (GC) serves as the primary quantitative method due to its high resolution for homologous esters.[2] HPLC is used as a secondary confirmation, particularly for non-volatile contaminants.[2] NMR provides absolute structural verification.[2]

Caption: Orthogonal analytical workflow ensuring coverage of purity, identity, and functional activity.

Primary Method: GC-FID with Derivatization[2]

Direct injection of carboxylic acids often leads to peak tailing and adsorption in the injection liner.[2] To achieve high-resolution separation between the Di-acid, Mono-ester, and Di-ester, we convert the free acid groups into volatile Trimethylsilyl (TMS) esters.

Experimental Protocol

-

Reagents:

-

Sample Preparation:

-

GC Conditions:

Data Interpretation

The elution order will strictly follow volatility (Molecular Weight/Polarity):

-

Diethyl dodecanedioate (Di-ester): Elutes first (No free -OH/-COOH to silylate).[2]

-

12-Ethoxy-12-oxododecanoic acid-TMS (Target): Elutes second.

-

Dodecanedioic acid-bis-TMS (Di-acid derivative): Elutes last (Two TMS groups increase MW significantly).

Note: Use Relative Response Factors (RRF) if available; otherwise, area normalization is acceptable for >97% purity estimation.

Secondary Method: HPLC-CAD/ELSD

For environments where GC is unavailable or to cross-validate against thermal degradation, HPLC is employed.[2] Since the molecule lacks a strong UV chromophore (only weak carbonyl absorbance at ~210 nm), a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is superior for uniform response.[2]

Experimental Protocol

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm × 4.6 mm, 3.5 µm).[2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

-

Gradient:

-

Detection: CAD (Nebulizer temp 35°C) or UV at 210 nm (if CAD unavailable).

Logic: The di-acid is most polar (elutes early), followed by the mono-ester, with the di-ester being the most hydrophobic (elutes late).[2]

Structural Verification: NMR Spectroscopy

NMR is non-destructive and provides the molar ratio of the ethyl group to the hydrocarbon backbone, confirming the "mono" nature of the ester.[2]

Key 1H-NMR Signals (CDCl3, 400 MHz):

-

δ 4.12 ppm (q, 2H): -O-CH2-CH3 (Characteristic of the ethyl ester).[2]

-

δ 2.28-2.35 ppm (m, 4H): CH2-C=O (Alpha protons to both carbonyls).[2]

-

δ 1.61 ppm (m, 4H): Beta protons.[2]

-

δ 1.25-1.30 ppm (m, 12H): Bulk methylene chain.[2]

-

δ 1.24 ppm (t, 3H): -O-CH2-CH3 (Terminal methyl of the ester).[2]

Purity Calculation via NMR: Integration of the quartet at 4.12 ppm (Ester) vs. the triplet at 2.3 ppm (Alpha-carbonyls) should yield a ratio of 2:4 (or 1:2).[2] Deviations indicate the presence of Di-acid (low ester integral) or Di-ester (high ester integral).[2]

Wet Chemistry: Acid Value (AV)

To quantify the free carboxylic acid content precisely, a titration is performed.[2] This is a critical check for the "12-oxo" acid functionality.

-

Method: Dissolve 0.5 g sample in neutralized Ethanol/Diethyl Ether (1:1). Titrate with 0.1 N KOH using Phenolphthalein indicator.

-

Calculation:

[2]-

Where N = Normality of KOH, V = Volume (mL), W = Weight (g).[2]

-

-

Theoretical AV: ~206 mg KOH/g.[2]

Impurity Formation Pathway

Understanding the synthesis logic helps in predicting impurities.[2]

Caption: Stepwise esterification pathway. The reaction is statistical; stopping at the optimal conversion point is crucial to minimize the Di-ester.

References

-

National Institute of Standards and Technology (NIST). Dodecanedioic acid - Gas Chromatography Retention Data.[2] NIST Chemistry WebBook.[2] Available at: [Link][2]

-

PubChem. 12-Ethoxy-12-oxododecanoic acid Compound Summary. National Library of Medicine.[2] Available at: [Link]

-

Chromatography Forum. Separation of Mono- and Di-esters of Fatty Acids. Available at: [Link][2]

Sources

12-Ethoxy-12-oxododecanoic Acid and Its Derivatives: An In-depth Technical Guide for Drug Development Professionals

Abstract: This technical guide offers a comprehensive overview of 12-ethoxy-12-oxododecanoic acid and its derivatives for researchers, scientists, and professionals in drug development. It details the synthesis, characterization, and applications of these long-chain dicarboxylic acid monoesters, providing insights into experimental design and the scientific principles behind their use. The guide emphasizes the versatility of these molecules as linkers in prodrugs, components in lipid nanoparticles, and monomers for novel polymers, positioning them as valuable tools in modern medicinal chemistry.

Introduction to 12-Ethoxy-12-oxododecanoic Acid

12-Ethoxy-12-oxododecanoic acid is a functionalized long-chain fatty acid derived from dodecanedioic acid. As a dicarboxylic acid monoester, it possesses a unique bifunctional nature with a terminal carboxylic acid and an ethyl ester at opposite ends of a twelve-carbon aliphatic chain. This structure imparts amphiphilic properties, making it a highly versatile building block in medicinal chemistry and materials science.

1.1. Chemical Structure and Physicochemical Properties

The molecule's long hydrocarbon chain provides a significant hydrophobic character, while the polar carboxyl and ester groups allow for hydrophilic interactions and further chemical modifications.

Table 1: Physicochemical Properties of 12-Ethoxy-12-oxododecanoic Acid

| Property | Value |

| IUPAC Name | 12-ethoxy-12-oxododecanoic acid |

| Molecular Formula | C₁₄H₂₆O₄ |

| Molecular Weight | 258.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in many organic solvents, limited solubility in water |

1.2. Significance in Medicinal Chemistry and Drug Delivery

The dual functionality of 12-ethoxy-12-oxododecanoic acid is of great interest in drug development. The carboxylic acid can be conjugated to active pharmaceutical ingredients (APIs), while the ester can be modified to tune the molecule's overall properties. Its derivatives have shown potential as vaccine adjuvants by stimulating immune responses.[1] This adaptability makes it a valuable component for creating sophisticated drug delivery systems and novel therapeutic agents.

Synthesis and Derivatization Strategies

The synthesis of 12-ethoxy-12-oxododecanoic acid and its derivatives is crucial for its application. The chosen synthetic pathway often depends on the desired scale, purity, and cost-effectiveness.

2.1. Core Synthesis of 12-Ethoxy-12-oxododecanoic Acid

A common method for synthesizing the parent compound is the partial esterification of dodecanedioic acid. This reaction requires careful control to maximize the yield of the monoester over the diester. A patent describes a high-yield method involving the reaction of a diacid in an aqueous solution with a monohydric alcohol, followed by continuous extraction of the monoester with a nonpolar solvent.[2]

-

Causality Behind Experimental Choices: Utilizing an excess of the diacid relative to the alcohol can favor mono-esterification. The reaction is typically catalyzed by a strong acid. The continuous removal of the monoester from the reaction mixture shifts the equilibrium towards the product, increasing the overall yield.

Caption: General workflow for the synthesis of 12-ethoxy-12-oxododecanoic acid.

2.2. Rationale for Derivative Synthesis